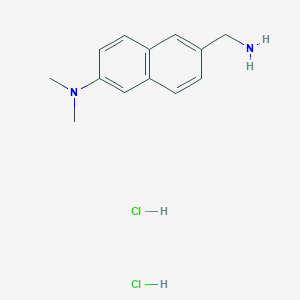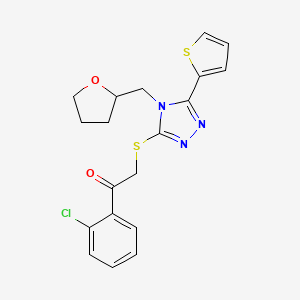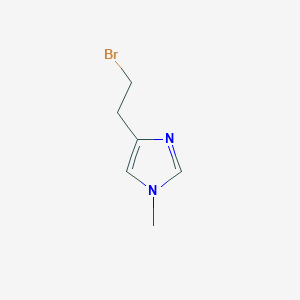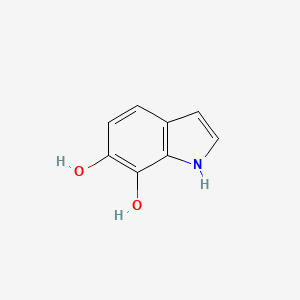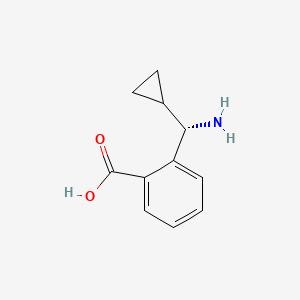
2',6'-Dichloro-1,2,3,6-tetrahydro-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine is a chemical compound that belongs to the class of bipyridines. Bipyridines are organic compounds that consist of two pyridine rings connected by a single bond. The presence of chlorine atoms at the 2’ and 6’ positions of the bipyridine structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine typically involves the chlorination of 1,2,3,6-tetrahydro-4,4’-bipyridine. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Fully hydrogenated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the bipyridine structure allow the compound to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyridine: A simpler analog with only one pyridine ring.
4,4’-Bipyridine: Lacks the chlorine atoms and tetrahydro structure.
2,2’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Uniqueness
2’,6’-Dichloro-1,2,3,6-tetrahydro-4,4’-bipyridine is unique due to the presence of chlorine atoms at specific positions and the tetrahydro structure, which imparts distinct chemical and biological properties compared to other bipyridine derivatives.
Eigenschaften
Molekularformel |
C10H10Cl2N2 |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
2,6-dichloro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7/h1,5-6,13H,2-4H2 |
InChI-Schlüssel |
JUJGGHRCPPHFKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC=C1C2=CC(=NC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


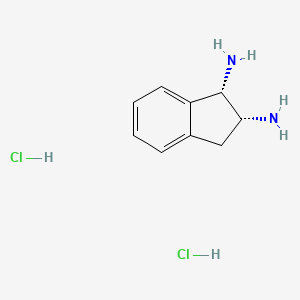
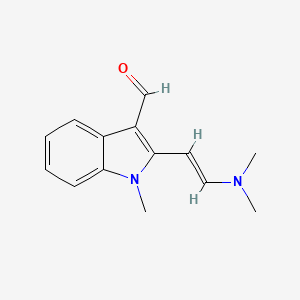
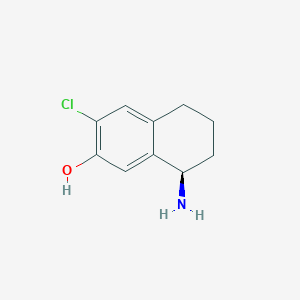
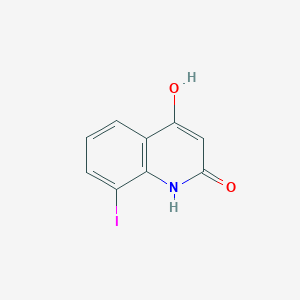
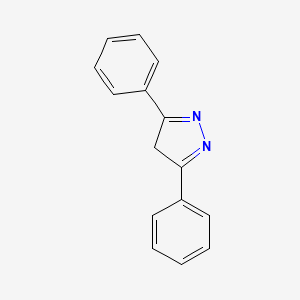

![3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid](/img/structure/B13120411.png)
